Cas no 87802-11-7 (Methyl 5-chloro-1H-indole-2-carboxylate)

Methyl 5-chloro-1H-indole-2-carboxylate structure
87802-11-7 structure
Product Name:Methyl 5-chloro-1H-indole-2-carboxylate
CAS-nummer:87802-11-7
MF:C10H8ClNO2
MW:209.629021644592
MDL:MFCD04972050
CID:720837
PubChem ID:4777711
Update Time:2025-07-02

Methyl 5-chloro-1H-indole-2-carboxylate Chemische en fysische eigenschappen

Naam en identificatie

    • Methyl 5-chloro-1H-indole-2-carboxylate
    • 1H-INDOLE-2-CARBOXYLIC ACID,5-CHLORO-,METHYL ESTER
    • 5-CHLOROINDOLE-2-CARBOXYLIC ACID METHYL ESTER
    • 5-CHLORO-1H-INDOLE-2-CARBOXYLIC ACID METHYL ESTER
    • METHYL 5-CHLOROINDOLE-2-CARBOXYLATE
    • DB-058151
    • CS-0150776
    • AKOS004116680
    • RS-0322
    • DTXSID40406441
    • C-4625
    • MFCD04972050
    • MB03385
    • SCHEMBL3963537
    • 87802-11-7
    • MDL: MFCD04972050
    • Inchi: 1S/C10H8ClNO2/c1-14-10(13)9-5-6-4-7(11)2-3-8(6)12-9/h2-5,12H,1H3
    • InChI-sleutel: WGAOEHZSJWVLBY-UHFFFAOYSA-N
    • LACHT: O=C(C1NC2C(=CC(=CC=2)Cl)C=1)OC

Berekende eigenschappen

  • Exacte massa: 209.02400
  • Monoisotopische massa: 209.0243562g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 1
  • Aantal waterstofbondacceptatoren: 3
  • Zware atoomtelling: 14
  • Aantal draaibare bindingen: 2
  • Complexiteit: 234
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 3.1
  • Topologisch pooloppervlak: 42.1Ų

Experimentele eigenschappen

  • Dichtheid: 1.4±0.1 g/cm3
  • Kookpunt: 365.5±22.0 °C at 760 mmHg
  • Vlampunt: 174.8±22.3 °C
  • Brekindex: 1.647
  • PSA: 42.09000
  • LogboekP: 2.60790
  • Dampfdruk: 0.0±0.8 mmHg at 25°C

Methyl 5-chloro-1H-indole-2-carboxylate Beveiligingsinformatie

Methyl 5-chloro-1H-indole-2-carboxylate Douanegegevens

  • HS-CODE:2933990090
  • Douanegegevens:

    中国海关编码:

    2933990090

    概述:

    2933990090. 其他仅含氮杂原子的杂环化合物. 增值税率:17.0%. 退税率:13.0%. 监管条件:无. 最惠国关税:6.5%. 普通关税:20.0%

    申报要素:

    品名, 成分含量, 用途, 乌洛托品请注明外观, 6-己内酰胺请注明外观, 签约日期

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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Methyl 5-chloro-1H-indole-2-carboxylate Productiemethode

Productiemethode 1

Reactievoorwaarden
1.1 Solvents: Xylene ;  2 h, 140 °C
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Extending the versatility of the Hemetsberger-Knittel indole synthesis through microwave and flow chemistry
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Productiemethode 2

Reactievoorwaarden
1.1 Reagents: Iodobenzene diacetate Catalysts: 5,10,15,20-Tetrakis(pentafluorophenyl)porphyrinatoiron(III) chloride Solvents: Toluene ;  3 h, reflux
Referentie
[Fe(F20TPP)Cl]-Catalyzed Amination with Arylamines and {[Fe(F20TPP)(NAr)](PhI=NAr)}+. Intermediate Assessed by High-Resolution ESI-MS and DFT Calculations
Liu, Yungen; et al, Chemistry - An Asian Journal, 2015, 10(1), 100-105

Productiemethode 3

Reactievoorwaarden
1.1 Catalysts: Sulfuric acid Solvents: Methanol ;  2.5 h, reflux
Referentie
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Jiang, Hai-Xia; et al, Organic & Biomolecular Chemistry, 2014, 12(21), 3446-3458

Productiemethode 4

Reactievoorwaarden
1.1 Reagents: Diisopropylethylamine Catalysts: Triphenylphosphine ,  Dichlorobis(triphenylphosphine)palladium Solvents: Methanol ,  Tetrahydrofuran ;  10 atm, rt; 20 h, 110 °C
Referentie
Tandem Palladium-Catalyzed N,C-Coupling/Carbonylation Sequence for the Synthesis of 2-Carboxyindoles
Vieira, Tiago O.; et al, Organic Letters, 2008, 10(21), 4899-4901

Productiemethode 5

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1.1 Reagents: Aluminum chloride Solvents: Dichloromethane ;  24 h, 20 °C
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Cruz, Maria del Carmen; et al, Synlett, 2006, (5), 749-755

Productiemethode 6

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1.1 Reagents: Sodium formate ,  Sodium bicarbonate ,  Tetrabutylammonium chloride ,  Sodium chloride Catalysts: Palladium diacetate ;  rt; 1 h; cooled
1.2 Solvents: Acetic anhydride ;  overnight, reflux
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Solvent-free Heck-Jeffery reactions under ball-milling conditions applied to the synthesis of unnatural amino acids precursors and indoles
Tullberg, Erik; et al, Synthesis, 2006, (7), 1183-1189

Productiemethode 7

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1.1 Catalysts: Silver triflate Solvents: Dimethylformamide ;  1 min, rt; 15 min, 120 °C
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Rode, Navnath D.; et al, Journal of Organic Chemistry, 2018, 83(12), 6354-6362

Productiemethode 8

Reactievoorwaarden
1.1 -
1.2 -
1.3 -
2.1 Catalysts: Silver triflate Solvents: Dimethylformamide ;  1 min, rt; 15 min, 120 °C
Referentie
Synthesis of 2-Acylindoles via Ag- and Cu-Catalyzed anti-Michael Hydroamination of β-(2-Aminophenyl)-α,β-ynones: Experimental Results and DFT Calculations
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Productiemethode 9

Reactievoorwaarden
1.1 5 h, 90 °C
2.1 Reagents: Aluminum chloride Solvents: Dichloromethane ;  24 h, 20 °C
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Productiemethode 10

Reactievoorwaarden
1.1 Reagents: Sodium Solvents: Methanol ;  -10 °C
2.1 Solvents: Xylene ;  2 h, 140 °C
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Productiemethode 11

Reactievoorwaarden
1.1 Reagents: Potassium carbonate ,  Potassium iodide Solvents: Acetone ;  12 h, 60 °C
2.1 rt → 120 °C; 12 h, 120 °C
3.1 Reagents: Iodine ;  60 min, rt
Referentie
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Productiemethode 12

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1.1 Reagents: Sulfuric acid
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Productiemethode 13

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1.1 Reagents: Thionyl chloride Solvents: Methanol ;  cooled; 4 h, 70 °C
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Productiemethode 14

Reactievoorwaarden
1.1 Catalysts: 5,10,15,20-Tetrakis(pentafluorophenyl)porphyrinatoiron(III) chloride Solvents: 1,2-Dichloroethane ;  rt → reflux; 24 h, reflux
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Productiemethode 15

Reactievoorwaarden
1.1 rt; rt → 60 °C; 0.5 h, 60 °C
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Productiemethode 16

Reactievoorwaarden
1.1 Reagents: Cesium carbonate Catalysts: Copper oxide (Cu2O) Solvents: N-Methyl-2-pyrrolidone ;  rt; 16 h, rt → 100 °C; 100 °C → rt
1.2 Solvents: Ethyl acetate ,  Water ;  rt
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Productiemethode 17

Reactievoorwaarden
1.1 Reagents: Iodine ;  60 min, rt
Referentie
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Productiemethode 18

Reactievoorwaarden
1.1 Solvents: Methanol ;  reflux
2.1 Catalysts: Sulfuric acid Solvents: Methanol ;  2.5 h, reflux
Referentie
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Productiemethode 19

Reactievoorwaarden
1.1 rt → 120 °C; 12 h, 120 °C
2.1 Reagents: Iodine ;  60 min, rt
Referentie
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Jerezano, Alberto V.; et al, ARKIVOC (Gainesville, 2014, (3), 18-53

Productiemethode 20

Reactievoorwaarden
1.1 Solvents: Toluene ;  reflux
1.2 Reagents: Sodium nitrite ,  Hydrochloric acid Solvents: Ethanol ,  Water ;  5 min, 0 °C; 0.5 h, 0 °C
1.3 Reagents: Sodium azide Solvents: Water ;  15 min, 0 °C; 3 h, 0 °C
2.1 Catalysts: 5,10,15,20-Tetrakis(pentafluorophenyl)porphyrinatoiron(III) chloride Solvents: 1,2-Dichloroethane ;  rt → reflux; 24 h, reflux
Referentie
[Fe(F20TPP)Cl] catalyzed intramolecular C-N bond formation for alkaloid synthesis using aryl azides as nitrogen source
Liu, Yungen; et al, Chemical Communications (Cambridge, 2010, 46(37), 6926-6928

Productiemethode 21

Reactievoorwaarden
1.1 Reagents: Potassium carbonate Solvents: Acetone ;  1 h, 60 °C
1.2 12 h, 60 °C
2.1 5 h, 90 °C
3.1 Reagents: Aluminum chloride Solvents: Dichloromethane ;  24 h, 20 °C
Referentie
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Cruz, Maria del Carmen; et al, Synlett, 2006, (5), 749-755

Productiemethode 22

Reactievoorwaarden
1.1 Catalysts: Rhodium, tetrakis[μ-(2,2,3,3,4,4,4-heptafluorobutanoato-κO:κO′)]di-, (Rh-Rh) ;  rt → 60 °C; 16 h, 60 °C; 60 °C → rt
Referentie
Intramolecular C-H Amination Reactions: Exploitation of the Rh2(II)-Catalyzed Decomposition of Azidoacrylates
Stokes, Benjamin J.; et al, Journal of the American Chemical Society, 2007, 129(24), 7500-7501

Productiemethode 23

Reactievoorwaarden
1.1 Reagents: Sodium methoxide Solvents: Methanol ;  20 min, -20 °C; -20 °C → -10 °C; 4 h, -10 °C
2.1 Catalysts: Rhodium, tetrakis[μ-(2,2,3,3,4,4,4-heptafluorobutanoato-κO:κO′)]di-, (Rh-Rh) ;  rt → 60 °C; 16 h, 60 °C; 60 °C → rt
Referentie
Intramolecular C-H Amination Reactions: Exploitation of the Rh2(II)-Catalyzed Decomposition of Azidoacrylates
Stokes, Benjamin J.; et al, Journal of the American Chemical Society, 2007, 129(24), 7500-7501

Methyl 5-chloro-1H-indole-2-carboxylate Raw materials

Methyl 5-chloro-1H-indole-2-carboxylate Preparation Products

Methyl 5-chloro-1H-indole-2-carboxylate Leveranciers

Amadis Chemical Company Limited
Goudlid
Audited Supplier Gecontroleerde leverancier
(CAS:87802-11-7)Methyl 5-chloro-1H-indole-2-carboxylate
Ordernummer:A1092644
Voorraadstatus:in Stock
Hoeveelheid:25g
Zuiverheid:99%
Prijsinformatie laatst bijgewerkt:Thursday, 29 August 2024 20:07
Prijs ($):208.0
E-mail:sales@amadischem.com
Aanbevolen leveranciers
Amadis Chemical Company Limited
(CAS:87802-11-7)Methyl 5-chloro-1H-indole-2-carboxylate
A1092644
Zuiverheid:99%
Hoeveelheid:25g
Prijs ($):208.0
E-mail